Chemical structure and properties of (R)-Morpholin-2-ylmethanol hydrochloride
Chemical structure and properties of (R)-Morpholin-2-ylmethanol hydrochloride
An In-depth Technical Guide to (R)-Morpholin-2-ylmethanol hydrochloride: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract
(R)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The morpholine scaffold is a privileged structure, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules, including enhanced aqueous solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] This guide provides a comprehensive technical overview of the (R)-enantiomer's hydrochloride salt, detailing its chemical structure, physicochemical properties, synthetic pathways, and analytical characterization. Furthermore, it explores its critical role as a versatile building block in the synthesis of complex pharmaceutical agents, offering field-proven insights for researchers and drug development professionals.
Chemical Identity and Structure
(R)-Morpholin-2-ylmethanol hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-hydroxymethylmorpholine. The core structure consists of a saturated six-membered morpholine ring, which contains both an ether linkage and a secondary amine. The stereocenter at the C-2 position, bearing a hydroxymethyl group, is crucial for its application as a chiral synthon.
The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and use in various chemical reactions.
Key Identifiers:
-
IUPAC Name: [(2R)-morpholin-2-yl]methanol;hydrochloride
-
CAS Number: 156925-22-3[4]
-
InChI Key: VLAZLCVSFAYIIL-RXMQYKEDSA-N[4]
Physicochemical Properties
The physical and chemical properties of (R)-Morpholin-2-ylmethanol hydrochloride are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Physical Form | White to Yellow Solid | [6] |
| Molecular Weight | 153.61 g/mol | [4][5] |
| Density | 1.045 g/cm³ | [4] |
| Boiling Point | 221°C | [4] |
| Flash Point | 86.9°C | [4] |
| Topological Polar Surface Area (TPSA) | 41.49 Ų | [5] |
| XLogP3 | 0.09790 | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere | [6] |
Synthesis and Manufacturing Overview
The synthesis of chiral morpholin-2-ylmethanol derivatives is a critical process for accessing key pharmaceutical intermediates. A common and effective strategy involves the reaction of a chiral epoxide with an appropriate ethanolamine derivative.
A representative synthetic pathway to the core (R)-morpholin-2-ylmethanol structure starts with (R)-epichlorohydrin and N-benzylethanolamine. The initial reaction forms the N-benzylated morpholine intermediate. Subsequent debenzylation, typically via catalytic hydrogenation, yields the final (R)-morpholin-2-ylmethanol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid. This stereospecific approach ensures the desired (R)-configuration is maintained.[7]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of (R)-Morpholin-2-ylmethanol hydrochloride.
Exemplary Laboratory Protocol (Conceptual)
This protocol is illustrative and based on general synthetic procedures for related compounds.[7] It should be adapted and optimized for specific laboratory conditions.
-
Step 1: Synthesis of (R)-(4-Benzylmorpholin-2-yl)methanol.
-
To a solution of N-benzylethanolamine in a suitable solvent (e.g., a mixture of water and an organic solvent), add (R)-epichlorohydrin dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material, if necessary, using column chromatography.
-
-
Step 2: Debenzylation to form (R)-Morpholin-2-ylmethanol.
-
Dissolve the (R)-(4-benzylmorpholin-2-yl)methanol from Step 1 in a suitable solvent, such as ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst (e.g., 10% w/w).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (R)-Morpholin-2-ylmethanol as the free base.
-
-
Step 3: Formation of the Hydrochloride Salt.
-
Dissolve the resulting free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in isopropanol) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-Morpholin-2-ylmethanol hydrochloride.
-
Applications in Drug Discovery and Development
The morpholine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[1][8] Its inclusion can enhance water solubility, reduce lipophilicity, and serve as a hydrogen bond acceptor, all of which are critical for drug-like properties.[2][3]
(R)-Morpholin-2-ylmethanol hydrochloride serves as a high-value chiral building block for introducing this privileged scaffold into complex molecules. Its stereochemistry is often essential for achieving the desired biological activity and selectivity.
-
Scaffold for CNS-Active Agents: The morpholine ring is frequently found in drugs targeting the central nervous system (CNS).[1] Its physicochemical properties facilitate crossing the blood-brain barrier. Patent literature suggests that derivatives of this scaffold can act as antagonists or agonists for G-protein coupled receptors (GPCRs), such as dopamine D4 and serotonin 5-HT1a receptors, which are implicated in various neurological and neurodegenerative diseases.[7]
-
Intermediate for Approved Drugs: The chiral morpholine core is structurally related to key components of important drugs. For instance, the antibiotic Linezolid and the anticoagulant Rivaroxaban contain morpholine-related structures, where the stereochemistry is vital for their therapeutic effect.[9] (R)-Morpholin-2-ylmethanol provides a foundational structure for the synthesis of such complex and stereochemically defined targets.
Role as a Chiral Building Block in Synthesis
Caption: (R)-Morpholin-2-ylmethanol HCl as a versatile starting material for drug synthesis.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of (R)-Morpholin-2-ylmethanol hydrochloride. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of morpholine and its derivatives.[10]
Comparative Analytical Method Parameters
| Parameter | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Often required to improve volatility (e.g., nitrosation)[10][11] | May be required for UV detection if no chromophore is present |
| Limit of Detection (LOD) | ~7.3 µg/L (for derivatized morpholine)[10][11] | Method-dependent, can reach sub-µg/mL levels |
| Limit of Quantitation (LOQ) | ~24.4 µg/L (for derivatized morpholine)[10][11] | Method-dependent |
| Accuracy (Recovery %) | 94.3% to 109.0%[10][11] | Typically >97% |
| Precision (RSD %) | Intraday: 2.0–4.4%, Interday: 3.3–7.0%[10][11] | Typically <2% |
| Selectivity | High, especially with MS detection | Moderate to High |
Data adapted from methods for morpholine analysis and are representative.[10][11]
Protocol: GC-MS Analysis with Derivatization
This protocol is based on established OSHA methods for morpholine analysis and should be validated for this specific compound.[12][13]
-
Standard Preparation:
-
Prepare a stock solution of (R)-Morpholin-2-ylmethanol hydrochloride in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 10 to 500 µg/L).[11]
-
-
Sample Preparation and Derivatization:
-
For each standard and sample solution, transfer a 2.0 mL aliquot to a glass test tube.
-
Add 200 µL of 0.05 M HCl and vortex.[11]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution to initiate the formation of the N-nitroso derivative.[11]
-
Vortex the mixture thoroughly.
-
Heat the reaction at 40°C for 5-10 minutes.[11]
-
After cooling, perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Collect the organic layer for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: A mid-polarity column such as a TM-1701 (14% cyanopropylphenyl-86% dimethyl polysiloxane) is suitable.[11]
-
Injector: Splitless mode.
-
Oven Program: Optimize a temperature gradient to ensure good separation (e.g., initial temp 50°C, ramp to 250°C).
-
Carrier Gas: Helium.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the derivatized analyte.
-
Analytical Workflow Diagram
Caption: General workflow for the quantitative analysis of morpholine derivatives by GC-MS.
Safety and Handling
As with all laboratory chemicals, (R)-Morpholin-2-ylmethanol hydrochloride should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).
-
Hazard Statements:
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place. Recommended storage is under an inert atmosphere at 2-8°C.[6]
Conclusion
(R)-Morpholin-2-ylmethanol hydrochloride is a fundamentally important chiral building block for modern pharmaceutical research and development. Its defined stereochemistry and the inherent benefits of the morpholine scaffold provide a reliable starting point for the synthesis of complex, high-value molecules, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, synthetic routes, and analytical profiles is crucial for its effective application in the discovery of next-generation therapeutics.
References
-
Chemicalbridge. (n.d.). Morpholin-2-ylmethanol hydrochloride. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Morpholin-2-ylmethanol hydrochloride | 144053-98-5. Retrieved from [Link]
-
American Elements. (n.d.). (S)-Morpholin-2-ylmethanol hydrochloride | CAS 1313584-92-7. Retrieved from [Link]
-
NextSDS. (n.d.). [(2S,6R)-6-(hydroxymethyl)morpholin-2-yl]methanol hydrochloride. Retrieved from [Link]
-
OSHA. (2003, May 14). T-PV2123-01-0305-CH. Retrieved from [Link]
-
Environmental Express. (n.d.). Morpholine - Analytical Method. Retrieved from [Link]
- Google Patents. (n.d.). US9079895B2 - Morpholino compounds, uses and methods.
-
PubChem. (n.d.). Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988. Retrieved from [Link]
-
ECHA. (n.d.). Identity. Retrieved from [Link]
-
Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Vitaku, E., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen. Retrieved from [Link]
-
Li, Y., et al. (2022). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules. Retrieved from [Link]
-
Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemscene.com [chemscene.com]
- 6. (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 [sigmaaldrich.com]
- 7. US9079895B2 - Morpholino compounds, uses and methods - Google Patents [patents.google.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osha.gov [osha.gov]
- 13. Analytical Method [keikaventures.com]
- 14. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
